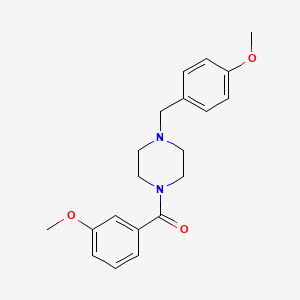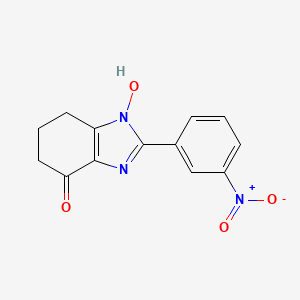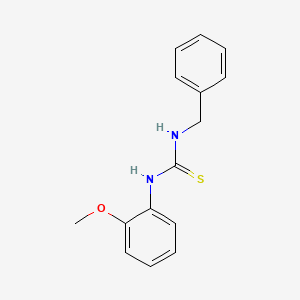![molecular formula C14H16N2O3 B5764501 1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)
1-[3-(2-nitrophenyl)acryloyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-nitrophenyl)acryloyl]piperidine, also known as NPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. NPP is a piperidine derivative that contains a nitrophenyl group and an acryloyl moiety, which makes it a versatile molecule that can be modified to suit different research needs.
Wirkmechanismus
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]piperidine is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to exhibit analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[3-(2-nitrophenyl)acryloyl]piperidine in lab experiments is its versatility and ease of modification. The acryloyl moiety in this compound allows for the attachment of different functional groups, which can be used to tailor the molecule for specific research needs. Another advantage is its relatively low toxicity and good solubility in water and organic solvents. However, one limitation of using this compound is its cost, as it is a relatively expensive compound compared to other piperidine derivatives.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[3-(2-nitrophenyl)acryloyl]piperidine. One direction is the optimization of this compound derivatives for specific biological targets, such as specific enzymes or signaling pathways. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans, which can provide valuable information for the development of new drugs. Furthermore, the development of novel drug delivery systems for this compound and its derivatives can enhance their efficacy and reduce their toxicity.
Synthesemethoden
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]piperidine can be achieved through several methods, including the reaction of piperidine with 2-nitrobenzaldehyde and acryloyl chloride in the presence of a base catalyst. Another method involves the condensation of 2-nitrobenzaldehyde with piperidine in the presence of an acid catalyst, followed by the addition of acryloyl chloride. Both methods yield this compound in good yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-nitrophenyl)acryloyl]piperidine has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. This compound has also been investigated as a potential lead compound for the development of new drugs that target specific biological pathways.
Eigenschaften
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14(15-10-4-1-5-11-15)9-8-12-6-2-3-7-13(12)16(18)19/h2-3,6-9H,1,4-5,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLMHZVLDFADJR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5764466.png)


![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![1-[(3-bromophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5764514.png)

